

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt CAS number 84806-27-9

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Compound of Interest

Compound Name: 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt

Cat. No.: B013491

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Foundational Understanding: The Role of SBD-F in Thiol Quantification

The analysis of thiols (compounds containing a sulfhydryl group, -SH) is critical in biomedical research. Thiols like cysteine and the master antioxidant glutathione are central to cellular redox balance, protein function, and detoxification. SBD-F has become an indispensable tool for this analysis due to its ability to react specifically with thiols to form highly fluorescent and stable products, enabling their sensitive detection via High-Performance Liquid Chromatography (HPLC).^{[1][2][3]} This guide will walk you through the essential knowledge required to effectively implement SBD-F in your research.

Core Chemical and Physical Characteristics

A mastery of SBD-F's properties is fundamental to its successful application, from storage to experimental execution.

Property	Value
CAS Number	84806-27-9[1][4][5][6][7]
Synonyms	SBD-F, Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate[4][8]
Molecular Formula	C ₆ H ₆ FN ₃ O ₄ S[1][5][7][8]
Molecular Weight	~235.19 g/mol [3][6][7][8]
Appearance	Light yellow to orange solid/powder[9]
Solubility	Soluble in water and aqueous buffers; also soluble in DMF and DMSO[1][4]
Fluorescence (λ _{ex} /λ _{em})	~380-385 nm / ~510-515 nm[3][4][6][10]
Storage Conditions	2-8°C, protect from light and moisture[8][9]

Expert Insight: The aqueous solubility of SBD-F is a significant advantage over many other thiol derivatizing agents, simplifying its use in biological buffer systems.[9] Its stability in water at room temperature for over a week provides experimental flexibility.[9]

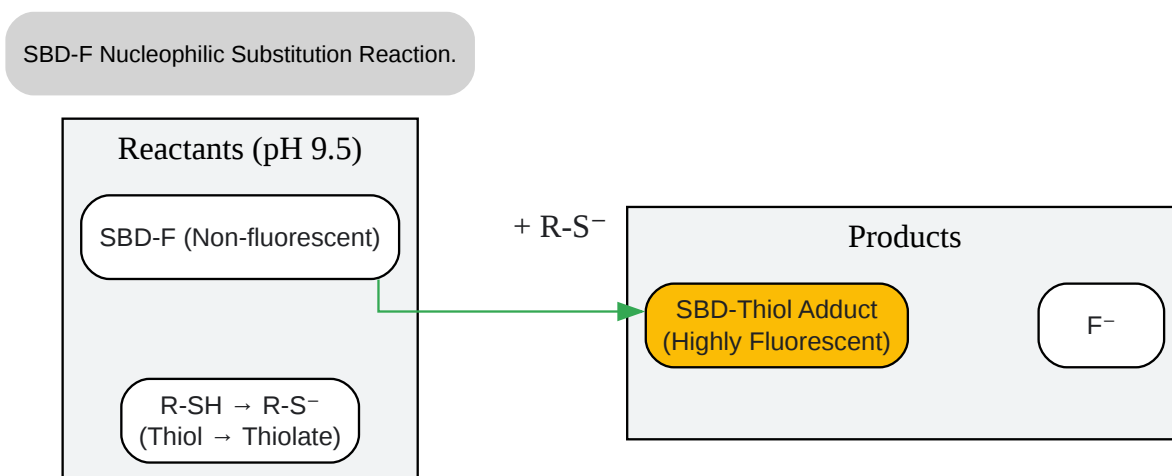
The Fluorogenic Reaction Mechanism

The utility of SBD-F is centered on a specific chemical transformation. It is a non-fluorescent molecule that becomes intensely fluorescent only after reacting with a thiol. This process is a nucleophilic aromatic substitution.

Causality of the Reaction:

- **Activation:** The reaction is performed at a basic pH (typically 9.5).[9][11] This is a critical experimental choice because the alkaline conditions deprotonate the thiol's sulfhydryl group (-SH) to form a more potent nucleophile, the thiolate anion (-S⁻).
- **Nucleophilic Attack:** The thiolate anion attacks the electron-deficient carbon at the 7-position of the benzofurazan ring.
- **Displacement:** This attack displaces the highly electronegative fluorine atom.

- **Fluorophore Formation:** The resulting SBD-thiol adduct is a highly conjugated system that is stable and strongly fluorescent, while the original SBD-F molecule is not.[3]



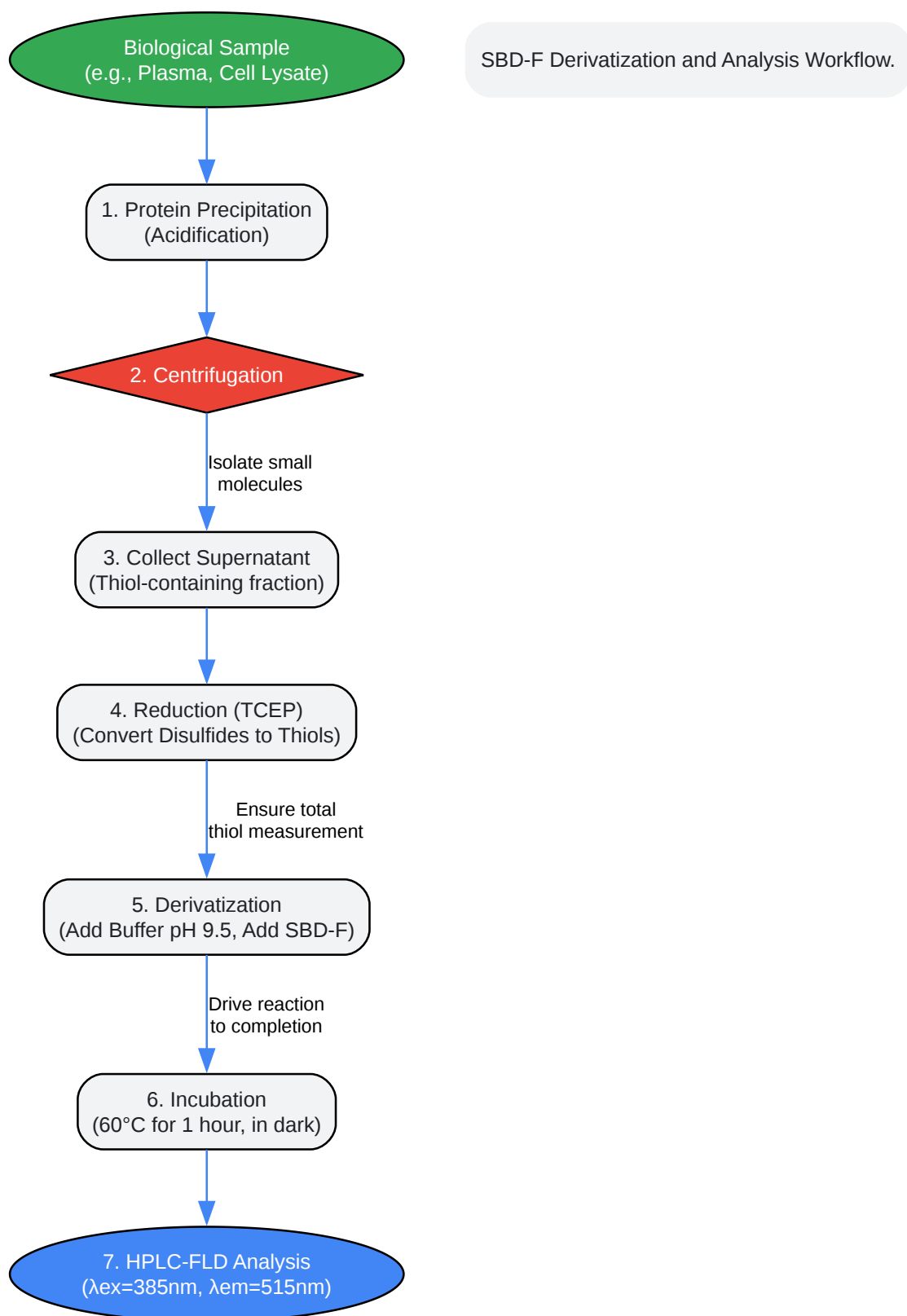
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A Self-Validating Protocol for Thiol Analysis via HPLC

This section details a robust, field-proven workflow for the quantification of thiols in biological samples. The protocol is designed as a self-validating system by incorporating steps that ensure accuracy and specificity.

Experimental Workflow Overview

The entire process, from sample collection to analysis, follows a logical sequence designed to minimize artifacts and ensure complete derivatization.



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Detailed Step-by-Step Methodology

Objective: To accurately quantify total low-molecular-weight thiols (e.g., glutathione, cysteine) in a biological matrix.

Materials:

- SBD-F (CAS: 84806-27-9)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Borate Buffer (0.125 M, pH 9.5)
- Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)
- HPLC system with a fluorescence detector and a C18 column

Procedure:

- Sample Preparation & Protein Removal:
 - For 100 μ L of plasma or cell lysate, add 100 μ L of ice-cold 10% TCA.
 - Vortex for 30 seconds and incubate on ice for 10 minutes.
 - Causality: Acid precipitation effectively removes proteins which would otherwise interfere with the chromatography and releases acid-soluble thiols into the supernatant.
- Centrifugation:
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Causality: This step pellets the precipitated proteins, leaving the low-molecular-weight thiols in the supernatant for analysis.
- Reduction of Disulfides (Self-Validation Step):
 - Transfer 50 μ L of the clear supernatant to a new microcentrifuge tube.

- Add 10 μL of 10 mM TCEP solution. Let it react for 10 minutes at room temperature.
- Trustworthiness: This is a crucial validation step. Biological systems contain both reduced thiols (R-SH) and oxidized disulfides (R-S-S-R). SBD-F only reacts with the reduced form. [3] TCEP is a potent and stable reducing agent that quantitatively converts disulfides back to their corresponding thiols, ensuring the measurement reflects the total thiol pool, which is often the most biologically relevant parameter.[12]
- Derivatization Reaction:
 - Add 130 μL of the Borate Buffer (pH 9.5) to the reduced sample.
 - Add 10 μL of SBD-F solution (e.g., 2 mg/mL in Borate Buffer).
 - Causality: The addition of a high concentration buffer at pH 9.5 is essential to overcome the acidity of the supernatant and maintain the optimal pH for the deprotonation of thiol groups, driving the reaction efficiently.[11]
- Incubation:
 - Incubate the mixture at 60°C for 1 hour in complete darkness.
 - Causality: The elevated temperature accelerates the derivatization reaction to ensure it goes to completion within a practical timeframe.[11] Protecting the reaction from light is critical as the newly formed fluorescent SBD-thiol adducts can be susceptible to photobleaching, which would lead to an underestimation of the thiol concentration.
- HPLC Analysis:
 - Inject 20 μL of the final reaction mixture onto a C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1 M phosphate buffer pH 6.0) and an organic solvent like methanol or acetonitrile.
 - Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[10]

Authoritative Grounding and Final Considerations

The reliability of this method has been established in numerous peer-reviewed studies for the analysis of thiols in various biological fluids.[4][10] The detection limits for various SBD-thiol adducts are in the picomole range, highlighting the method's exceptional sensitivity.[10][11] For absolute quantification, it is imperative to generate a standard curve using known concentrations of authentic thiol standards (e.g., glutathione, cysteine) that have been processed through the exact same derivatization procedure as the unknown samples.

Safety: SBD-F is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9][13] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. [13][14]

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